![molecular formula C11H13Cl3N2 B11840726 2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride](/img/structure/B11840726.png)
2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride
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Overview
Description
2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C11H12Cl2N2·HCl It is a derivative of indole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride typically involves the reaction of 4,6-dichloro-3-methylindole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
The biological activity of 2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride is primarily attributed to its interaction with various molecular targets. Research indicates that this compound may exhibit:
Kinase Inhibition : It selectively inhibits certain protein kinases, notably Glycogen Synthase Kinase 3 Beta (GSK-3β), which is critical in signaling pathways associated with cancer and neurodegenerative diseases.
Anticancer Activity : Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines, indicating a selective toxicity towards cancer cells over normal cells.
Cancer Treatment
The compound has shown promise in treating different types of cancers due to its ability to inhibit cancer cell proliferation and induce apoptosis. The selectivity towards cancer cells suggests it may have a favorable therapeutic index.
Neuropharmacology
Given its interaction with GSK-3β, this compound may also play a role in neuropharmacological applications, particularly in conditions like Alzheimer's disease where GSK-3β is implicated in tau phosphorylation and neurodegeneration .
Research Findings and Case Studies
A series of studies have been conducted to assess the efficacy and mechanisms of action of this compound:
Mechanism of Action
The mechanism of action of 2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
- 2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride
Uniqueness
2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Biological Activity
2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by a unique molecular structure that includes two chlorine atoms and a methyl group on the indole ring, which may contribute to its biological efficacy.
- Molecular Formula : C11H12Cl2N2
- Molecular Weight : 243.13 g/mol
- CAS Number : 299165-92-7
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may inhibit specific enzymes and receptors involved in cell proliferation and apoptosis, making it a candidate for anticancer therapies. The mechanism likely involves modulation of signaling pathways related to cell growth and inflammation.
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values reported for these cell lines range from 1.9 to 3.23 µg/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains. Research indicates that it may inhibit the growth of pathogens such as Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases .
Study 1: Cytotoxicity Evaluation
A detailed evaluation of the cytotoxic effects of this compound was conducted using a panel of cancer cell lines. The study confirmed that the compound significantly suppressed cell viability in a dose-dependent manner, with molecular docking studies revealing favorable interactions with target proteins involved in tumor growth regulation .
Study 2: Antimicrobial Testing
In another study focusing on antimicrobial efficacy, the compound was tested against several bacterial strains, including resistant strains of E. coli and Staphylococcus aureus. Results indicated a notable reduction in bacterial growth, supporting its potential as an antimicrobial agent .
Properties
Molecular Formula |
C11H13Cl3N2 |
---|---|
Molecular Weight |
279.6 g/mol |
IUPAC Name |
2-(4,6-dichloro-3-methylindol-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H12Cl2N2.ClH/c1-7-6-15(3-2-14)10-5-8(12)4-9(13)11(7)10;/h4-6H,2-3,14H2,1H3;1H |
InChI Key |
ITVVOBYHMGJJJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1C(=CC(=C2)Cl)Cl)CCN.Cl |
Origin of Product |
United States |
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